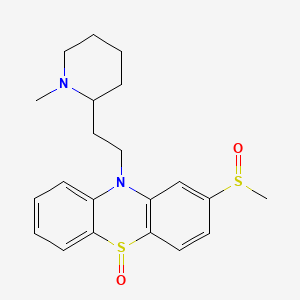

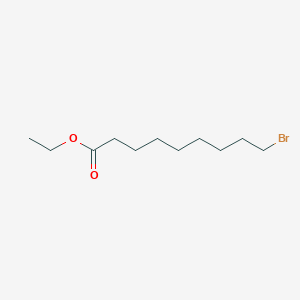

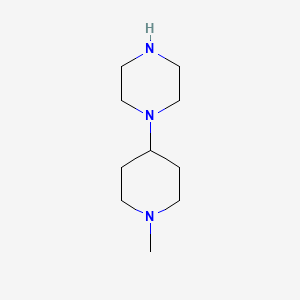

![molecular formula C8H13N3S2 B1348867 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol CAS No. 68161-70-6](/img/structure/B1348867.png)

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol

Overview

Description

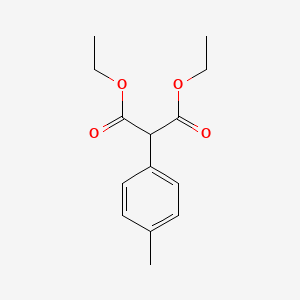

5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C8H13N3S2 and a molecular weight of 215.339 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route . Another synthesis method involves the use of 2-(5-(2-((5-(Cyclohexylamino)-1,3,4-Thiadiazol-2-yl)thio)ethyl)-1,3,4-Oxadiazol-2-yl) Derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The InChI code for this compound is 1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 170.46°C, a predicted boiling point of 312.39°C at 760 mmHg, a predicted density of 1.52 g/cm3, and a predicted refractive index of n20D 1.77 .Scientific Research Applications

Synthesis and Derivative Development

The compound has been actively involved in the synthesis of various derivatives, showcasing its versatility as a pharmacological scaffold. A study dedicated to the synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives demonstrated the potential of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol derivatives as anticonvulsants and antiproliferative agents. These derivatives were synthesized through heterocyclization and S-alkylation processes, highlighting the molecular diversity achievable with this compound (Sych, Perekhoda, & Tsapko, 2016).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives, including those related to this compound, have been extensively studied. These compounds have shown promising results against a variety of pathogens and cancer cell lines, making them valuable candidates for further drug development. For instance, novel quaternary ammonium salts derived from 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-methyl-1,3,4-thiadiazole-2-thiol, analogues to our compound of interest, demonstrated potent antimicrobial effects against common pathogens and low cytotoxicity against human cell lines (Xie et al., 2017).

Neuroprotective Effects

The neuroprotective effects of 2-amino-1,3,4-thiadiazole based compounds, closely related to this compound, have been highlighted in research, showing potential against various neurodegenerative conditions. These studies underscore the compound's ability to inhibit the proliferation of tumor cells derived from cancers of the nervous system, alongside promoting a trophic effect in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Safety and Hazards

The safety data sheet for 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

While the compounds themselves are rarely synthesized and possess no particular application, compounds bearing the 1,3,4-thiadiazole structural motif are fairly common in pharmacology . Therefore, future research could focus on exploring the potential applications of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol in pharmacology and other fields.

Mechanism of Action

Mode of Action

It is known that the presence of the thione group indicates that the reaction occurred as n-alkylation .

Pharmacokinetics

The compound has a molecular weight of 215.34 , which may influence its bioavailability. It is a solid at room temperature, with a predicted melting point of 170.46°C and a boiling point of 312.39°C at 760 mmHg . These properties could potentially affect its pharmacokinetic profile.

properties

IUPAC Name |

5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPULZODGGQCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351747 | |

| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68161-70-6 | |

| Record name | 68161-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

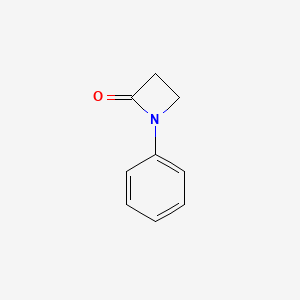

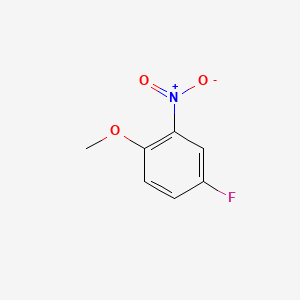

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)